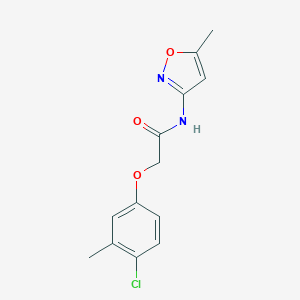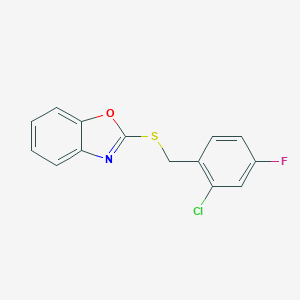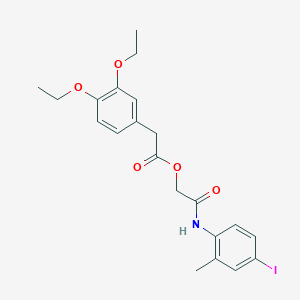![molecular formula C16H22O2 B283990 2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)
2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene, also known as TMTD, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TMTD is a heterocyclic compound that belongs to the class of pyranochromenes. It has a unique chemical structure that makes it a promising candidate for various scientific applications.
Mécanisme D'action
The mechanism of action of 2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene is not fully understood. However, recent studies have suggested that 2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene exerts its anti-inflammatory and antioxidant activities by modulating the expression of various pro-inflammatory cytokines and oxidative stress markers.
Biochemical and Physiological Effects
2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. Some of the most notable effects of 2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene include the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the suppression of NF-κB signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene is its ease of synthesis and high purity. This makes it an ideal candidate for various lab experiments. However, one of the main limitations of 2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for the study of 2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene. One of the most promising areas of research is the development of 2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene-based drugs for the treatment of various inflammatory diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene and its potential applications in other fields of scientific research.
Méthodes De Synthèse
The synthesis of 2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene involves the reaction of 4-hydroxycoumarin with 3,3,6,6-tetramethyl-1,2,4,5-tetraoxane in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds under mild conditions and yields 2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene in high purity.
Applications De Recherche Scientifique
2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene is in the field of medicinal chemistry. Recent studies have shown that 2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene exhibits significant anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
Formule moléculaire |
C16H22O2 |
|---|---|
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
2,2,8,8-tetramethyl-3,4,9,10-tetrahydropyrano[2,3-f]chromene |
InChI |
InChI=1S/C16H22O2/c1-15(2)10-8-12-13(17-15)6-5-11-7-9-16(3,4)18-14(11)12/h5-6H,7-10H2,1-4H3 |
Clé InChI |
URNSCTCEIVQQQR-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(O1)C3=C(C=C2)OC(CC3)(C)C)C |
SMILES canonique |
CC1(CCC2=C(O1)C3=C(C=C2)OC(CC3)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283910.png)
![6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283911.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283913.png)
![6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283914.png)
![6-Amino-4-(2-hydroxy-3,5-diiodophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283915.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283917.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283920.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283922.png)




![Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B283931.png)